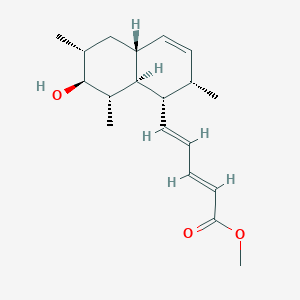
Coprophilin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coprophilin, also known as this compound, is a useful research compound. Its molecular formula is C19H28O3 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Anticoccidial Agent :
- Coprophilin has been identified as an effective anticoccidial agent, particularly against protozoan parasites affecting poultry. Its mechanism involves inhibiting the growth of these parasites, thereby improving animal health and productivity.
- Antimicrobial Activity :
- Cancer Research :
Biological Mechanisms
The biological mechanisms underlying this compound's effects are being actively researched. It appears to interact with cellular pathways involved in apoptosis and cell proliferation. For instance, this compound has been observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors in cancer cells, suggesting a dual role in both antimicrobial and anticancer activities .
Case Study 1: Anticoccidial Efficacy
In a controlled study involving poultry, this compound was administered to infected birds. Results showed a significant reduction in coccidial oocyst counts compared to the control group, demonstrating its effectiveness as an anticoccidial treatment.
Case Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted on various bacterial strains exposed to this compound. The results indicated that this compound inhibited the growth of several pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to existing antibiotics.
Data Tables
Propiedades
Fórmula molecular |
C19H28O3 |
|---|---|
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
methyl (2E,4E)-5-[(1S,2S,4aR,6R,7S,8S,8aS)-7-hydroxy-2,6,8-trimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]penta-2,4-dienoate |
InChI |
InChI=1S/C19H28O3/c1-12-9-10-15-11-13(2)19(21)14(3)18(15)16(12)7-5-6-8-17(20)22-4/h5-10,12-16,18-19,21H,11H2,1-4H3/b7-5+,8-6+/t12-,13+,14-,15-,16-,18-,19-/m0/s1 |
Clave InChI |
QHLKFSYCJIWJAQ-KPXDCOTISA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]2C=C[C@@H]([C@@H]([C@H]2[C@@H]([C@H]1O)C)/C=C/C=C/C(=O)OC)C |
SMILES canónico |
CC1CC2C=CC(C(C2C(C1O)C)C=CC=CC(=O)OC)C |
Sinónimos |
coprophilin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















